
2,6-Difluoro-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Difluoro-4-(trifluoromethyl)phenol” is a chemical compound with the formula C7H3F5O . It is also known by the synonym "3,5-Difluoro-4-hydroxybenzotrifluoride" . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorine-containing moieties .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and a hydroxyl group . The exact 3D structure was not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Transformations and Reactivity
2,6-Difluoro-4-(trifluoromethyl)phenol plays a crucial role in synthetic chemistry, particularly in transformations involving vinyl and aryl triflates. These compounds, derived from phenols, are pivotal in cross-coupling reactions and have been shown to exhibit superior regio- and diastereoselectivity, especially in Heck reactions. Their reactivity extends to palladium-catalyzed carbon monoxide insertion, leading to esters or amides useful in natural product synthesis. This reactivity stems from the ease of removing the trifluoromethanesulfoxy group, highlighting the compound's utility in deoxygenation procedures for ketones or phenols (Ritter, 1993).
Molecular Geometry and Hydrogen Bonding
The molecular geometry and intramolecular hydrogen bonding of 2-trifluoromethylphenol have been meticulously studied, revealing its conformational behavior and the effects of electron correlation on its structure. These insights are crucial for understanding the compound's chemical behavior and reactivity. For example, the existence of a bond critical point between the hydroxy hydrogen and a fluorine of the trifluoromethyl group indicates medium-strength hydrogen bonding interaction, influencing the compound's physical and chemical properties (Kovács et al., 1996).
Fluorous Chemistry and Material Science
In fluorous chemistry, derivatives of this compound serve as novel building blocks, exemplified by their incorporation into highly fluorinated polyimides. These materials exhibit outstanding thermal stability, mechanical properties, and optical transparency, making them suitable for applications in electronics and optoelectronics. The introduction of fluorine atoms or trifluoromethyl groups significantly enhances these properties, demonstrating the compound's importance in developing advanced materials (Tao et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
The application of this compound derivatives in the development of efficient OLEDs with low efficiency roll-off highlights its potential in enhancing device performance. These derivatives, used as ancillary ligands, contribute to superior luminescence properties and operational stability, underscoring the compound's relevance in the field of display technology and lighting (Jin et al., 2014).
Gas Separation Membranes
The introduction of this compound units into poly(arylene ether)s membranes has shown promising results in gas separation, particularly due to the enhanced gas permeability and selectivity afforded by the incorporation of fluorinated units. This application is critical for environmental and industrial processes, where efficient gas separation technologies are needed (Xu et al., 2002).
Safety and Hazards
“2,6-Difluoro-4-(trifluoromethyl)phenol” is classified as a skin corrosive, eye damager, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .
Zukünftige Richtungen
While specific future directions for “2,6-Difluoro-4-(trifluoromethyl)phenol” were not found, it’s worth noting that many novel applications of fluorine-containing compounds, such as trifluoromethylpyridines, are expected to be discovered in the future . This suggests that “this compound” may also have potential for new applications.
Wirkmechanismus
Target of Action
The primary targets of 2,6-Difluoro-4-(trifluoromethyl)phenol Phenolic compounds, in general, are known to interact with various biological targets due to their proteolytic properties .
Mode of Action
The exact mode of action of This compound It’s known that phenolic compounds can dissolve tissue on contact via proteolysis . This suggests that This compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s worth noting that phenolic compounds can participate in various biochemical reactions, including oxidative polymerization .
Result of Action
The molecular and cellular effects of This compound Given the proteolytic properties of phenolic compounds, it’s plausible thatThis compound could cause changes at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSIHTLTKLQXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)
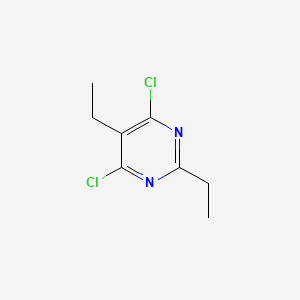

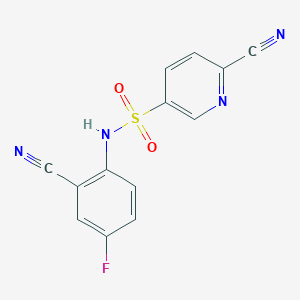
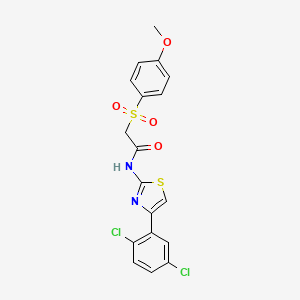
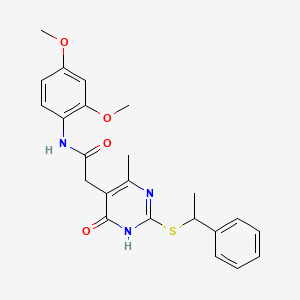
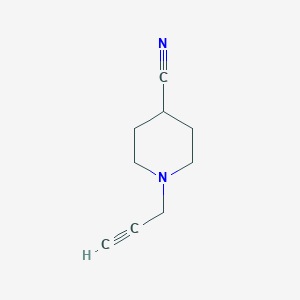
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2708810.png)
![2-methyl-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2708811.png)
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)
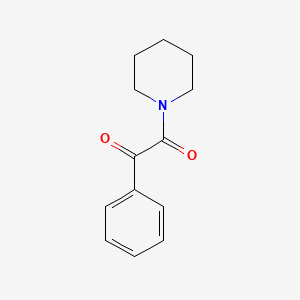
![4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine](/img/structure/B2708815.png)
acetonitrile](/img/structure/B2708816.png)
![4-Methyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2708818.png)
